molecular formula C23H25N3O6S2 B2713781 Ethyl 2-[2-[[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate CAS No. 380171-70-0

Ethyl 2-[2-[[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate

Cat. No. B2713781
CAS RN: 380171-70-0
M. Wt: 503.59
InChI Key: KIVQFRNTCPRJDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C23H25N3O6S2 . It has an average mass of 503.591 Da and a mono-isotopic mass of 503.118469 Da .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of thiazole derivatives has been a significant area of research due to their wide range of biological activities. A study by Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, revealing their antimicrobial activities against various bacterial and fungal isolates. This research highlights the potential of thiazole compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Drug Metabolism and Biocatalysis

Zmijewski et al. (2006) demonstrated the application of biocatalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study provides insights into the metabolic pathways and potential therapeutic applications of related compounds in neuropharmacology (Zmijewski, Gillespie, Jackson, Schmidt, Yi, Kulanthaivel, 2006).

Catalysis and Organic Synthesis

Research by Indumathi, Perumal, & Menéndez (2010) on L-proline-catalyzed synthesis showcases the regio- and diastereoselective creation of highly substituted thienothiopyrans. This illustrates the compound's role in facilitating complex organic reactions, contributing to the diversity-oriented synthesis of pharmacologically relevant molecules (Indumathi, Perumal, & Menéndez, 2010).

Glutaminase Inhibition for Cancer Therapy

A study by Shukla et al. (2012) on the design, synthesis, and evaluation of BPTES analogs as glutaminase inhibitors provides a basis for the development of new cancer therapies. This research underscores the compound's potential in targeting metabolic pathways specific to cancer cells (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, Tsukamoto, 2012).

Environmental and Green Chemistry

Pandit et al. (2016) explored environmentally benign methods for synthesizing medicinally privileged chromenes, highlighting the compound's role in promoting sustainable chemical processes. This aligns with the growing emphasis on green chemistry principles in drug discovery and synthesis (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, Kodam, 2016).

properties

IUPAC Name

ethyl 2-[2-[[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S2/c1-4-31-22(28)13-17-15-33-23(24-17)25-21(27)14-32-19-9-7-18(8-10-19)26(3)34(29,30)20-11-5-16(2)6-12-20/h5-12,15H,4,13-14H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVQFRNTCPRJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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